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Compound of Interest

Compound Name: AZD-2066 hydrochloride

Cat. No.: B560512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-2066 hydrochloride's specificity and

selectivity against other prominent negative allosteric modulators (NAMs) of the metabotropic

glutamate receptor 5 (mGluR5). The information presented is collated from publicly available

preclinical and clinical data to assist researchers in evaluating AZD-2066 for their studies.

Introduction to AZD-2066 Hydrochloride
AZD-2066 is a selective, orally bioavailable, and central nervous system penetrant antagonist

of mGluR5.[1] Developed by AstraZeneca, it was investigated for therapeutic applications in

neuropathic pain, major depressive disorder (MDD), and gastroesophageal reflux disease

(GERD).[1] Although its clinical development was discontinued, AZD-2066 remains a valuable

tool for investigating the role of mGluR5 in various physiological and pathological processes.[1]

As a negative allosteric modulator, AZD-2066 binds to a site on the mGluR5 receptor distinct

from the orthosteric glutamate-binding site, thereby inhibiting its activation.

Comparative In Vitro Potency and Binding Affinity
The following table summarizes the in vitro potency and binding affinity of AZD-2066
hydrochloride and other well-characterized mGluR5 NAMs. This data is compiled from various

studies and assay systems, and direct comparison should be made with caution.
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Compound Assay Type
Cell
Type/Preparation

Potency/Affinity
(nM)

AZD-2066
Inhibition of Ca²⁺

response (IC50)
mGlu5/HEK cells 27.2

Inhibition of Ca²⁺

response (IC50)
Striatal cultures 3.56

Inhibition of Ca²⁺

response (IC50)
Hippocampal cultures 96.2

Inhibition of Ca²⁺

response (IC50)
Cortical cultures 380

PET Radioligand

Displacement (Ki)
Human Brain ~1200[2]

Mavoglurant

(AFQ056)

Functional Assay

(IC50)
Human mGluR5 30[3][4]

Basimglurant

(RG7090)

Radioligand Binding

([³H]-MPEP

displacement) (Ki)

Human recombinant

mGlu5
35.6

Radioligand Binding

([³H]-ABP688

displacement) (Ki)

Human recombinant

mGlu5
1.4

Ca²⁺ Mobilization

(IC50)

HEK293 cells (human

mGlu5)
7.0

Inositol Phosphate

Accumulation (IC50)

HEK293 cells (human

mGlu5)
5.9

MPEP
Phosphoinositide

Hydrolysis (IC50)

Human mGlu5a

expressing cells
36

MTEP
Phosphoinositide

Hydrolysis (IC50)
Not Specified

>10,000 (for

mGluR1b)
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While AZD-2066 is reported to be a "selective" mGluR5 antagonist, comprehensive, head-to-

head selectivity panel data against a broad range of receptors, ion channels, and enzymes is

not readily available in the public domain. The selectivity of these compounds is often inferred

from individual studies.

AZD-2066: Clinical safety data for AZD-2066 and other mGluR5 antagonists (AZD9272 and

AZD2516) indicate that nervous system and psychiatric adverse events were more common

with the active drug compared to placebo, suggesting on-target effects within the CNS.[5]

Mavoglurant (AFQ056): This compound has been reported to be selective over a panel of 238

CNS-relevant receptors, transporters, and enzymes.[3]

Basimglurant (RG7090): Preclinical data suggests Basimglurant is a potent and selective

mGluR5 inhibitor.[6] While highly selective, psychiatric adverse events, such as hallucinations,

have been reported in a small number of patients in clinical trials, which are thought to be

related to the potent modulation of the mGluR5 pathway rather than direct off-target binding.[7]

MPEP and MTEP: MPEP has been shown to have off-target effects, notably the inhibition of

NMDA receptors.[8] MTEP is considered to be more selective for mGluR5 with fewer off-target

effects compared to MPEP.[8]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical mGluR5 signaling pathway and a general

workflow for assessing the specificity and selectivity of mGluR5 modulators.

Plasma Membrane

Cytosol

mGluR5 Gq
Activates

PLC
Activates

PIP2Hydrolyzes

IP3

DAG

Ca²⁺ (ER)
Releases

PKCActivates

Ca²⁺ (Cytosol)

Downstream
SignalingModulates

Modulates
Glutamate Activates

AZD-2066
(NAM)

Inhibits

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://delta.larvol.com/NewsItem/Default.aspx?NewsItemID=6f532198-c123-4af5-80ec-270322310941&ts=639008668526849469
https://pubmed.ncbi.nlm.nih.gov/25316499/
https://pubmed.ncbi.nlm.nih.gov/25665805/
https://www.benchchem.com/pdf/Mitigating_off_target_effects_of_Basimglurant_in_research.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993468/
https://www.benchchem.com/product/b560512?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Simplified mGluR5 Signaling Pathway.
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Figure 2: Experimental Workflow for Compound Evaluation.
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This protocol is designed to determine the binding affinity (Ki) of a test compound for the

mGluR5 receptor by measuring its ability to displace a specific radioligand, such as

[³H]methoxy-PEPy.

1. Membrane Preparation:

Culture and harvest HEK293 cells stably expressing the human mGluR5 receptor.

Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing

protease inhibitors.

Centrifuge the homogenate at low speed to remove nuclei and large debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell

membranes.

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-

speed centrifugation.

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl,

pH 7.4) and determine the protein concentration.

2. Binding Assay:

In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein), a fixed

concentration of the radioligand (e.g., [³H]methoxy-PEPy at its Kd), and varying

concentrations of the unlabeled test compound.

To determine non-specific binding, a parallel set of wells should contain the membrane

preparation, radioligand, and a high concentration of a known non-radiolabeled mGluR5

antagonist (e.g., 10 µM MPEP).

Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach

equilibrium.

3. Filtration and Detection:
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Rapidly terminate the binding reaction by filtering the contents of each well through glass

fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-

bound radioligand from the free radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the

amount of radioactivity using a liquid scintillation counter.

4. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding at

each concentration of the test compound.

Plot the specific binding as a function of the test compound concentration and fit the data

using a non-linear regression model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes a functional assay to measure the ability of a compound to inhibit

mGluR5-mediated increases in intracellular calcium using a Fluorometric Imaging Plate Reader

(FLIPR).

1. Cell Preparation:

Plate HEK293 cells stably expressing human mGluR5 in black-walled, clear-bottom 96-well

or 384-well plates and culture overnight to allow for cell adherence.

On the day of the assay, remove the culture medium and load the cells with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a suitable assay

buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Incubate the cells for approximately 1 hour at 37°C to allow for dye loading.

2. Compound and Agonist Plate Preparation:
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Prepare a plate containing serial dilutions of the test compound (e.g., AZD-2066) in the

assay buffer.

Prepare a separate plate containing a fixed concentration of an mGluR5 agonist (e.g.,

quisqualate or DHPG) that will elicit a submaximal response.

3. FLIPR Assay:

Place the cell plate and the compound plate into the FLIPR instrument.

The instrument will first add the test compound to the cells and incubate for a defined period

(e.g., 15-30 minutes) to allow the compound to bind to the receptor.

The instrument will then add the agonist to the wells and immediately begin measuring the

fluorescence intensity over time.

4. Data Analysis:

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Determine the peak fluorescence response for each well.

Plot the peak response as a function of the test compound concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Conclusion
AZD-2066 hydrochloride is a potent and selective mGluR5 negative allosteric modulator.

While comprehensive, directly comparative selectivity data is limited in the public domain, the

available information suggests a high degree of specificity for mGluR5. Researchers should

consider the known on-target CNS effects observed in clinical trials when designing and

interpreting their experiments. The provided experimental protocols offer a foundation for the in

vitro characterization of AZD-2066 and other mGluR5 modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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